Product packaging for Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate(Cat. No.:CAS No. 1152841-53-6)

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B3085219
CAS No.: 1152841-53-6
M. Wt: 169.18 g/mol
InChI Key: PWJOFLJKTWORKR-UHFFFAOYSA-N
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Description

Broader Context: Significance of Pyrazole (B372694) Scaffolds in Synthetic Chemistry

The pyrazole nucleus is a cornerstone of modern synthetic chemistry, recognized as a "privileged scaffold" due to its frequent appearance in molecules with significant biological activity. nih.gov Pyrazole-containing compounds are a prominent class of N-heterocycles, valued for their versatility as synthetic intermediates in the creation of important chemicals across various sectors, including pharmaceuticals, agrochemicals, and materials science. mdpi.comresearchgate.net

The structural and chemical properties of the pyrazole ring—a planar, aromatic system with one pyrrole-type (proton-donating) and one pyridine-type (proton-accepting) nitrogen atom—allow for diverse interactions with biological targets like enzymes and receptors. globalresearchonline.netbiosynce.com This has led to the development of numerous drugs incorporating the pyrazole core, such as the anti-inflammatory celecoxib, the anticancer agents crizotinib (B193316) and ruxolitinib, and the antibacterial sulfaphenazole. nih.govglobalresearchonline.net The wide spectrum of pharmacological activities associated with pyrazole derivatives includes anticancer, anti-inflammatory, antimicrobial, analgesic, and antioxidant properties. mdpi.comglobalresearchonline.netresearchgate.netnih.gov

Beyond medicine, pyrazole derivatives are used extensively in agrochemicals as effective herbicides, insecticides, and fungicides. biosynce.com In material science, their unique electronic and coordination properties are harnessed to create functional materials like polymers with distinct optical and electrical characteristics, as well as metal-organic frameworks (MOFs). biosynce.comresearchgate.net The enduring importance of this scaffold continually drives research into new and efficient synthetic methods for creating structurally diverse pyrazole derivatives. mdpi.comresearchgate.net

Table 1: Applications of Pyrazole Scaffolds

Field Examples of Applications
Medicinal Chemistry Anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, analgesic agents. mdpi.comglobalresearchonline.netnih.gov
Agrochemicals Herbicides, insecticides, fungicides. biosynce.com
Material Science Functional polymers, fluorescent probes, metal-organic frameworks (MOFs). biosynce.comresearchgate.net
Coordination Chemistry Ligands for metal complexes. researchgate.netbiosynce.com

Focused Perspective: Overview of 4-Aminopyrazole Derivatives in Heterocyclic Synthesis

Within the vast family of pyrazoles, aminopyrazoles are particularly valuable building blocks, with the position of the amino group dictating their reactivity and synthetic utility. nih.gov 4-Aminopyrazole derivatives, such as the subject of this article, are of considerable interest as they serve as versatile precursors for the synthesis of a wide range of fused heterocyclic systems. mdpi.comchim.it The amino group at the C4 position significantly influences the electronic properties of the pyrazole ring, enhancing its utility in various chemical transformations.

These compounds are key intermediates in the synthesis of pharmaceuticals. For example, derivatives of 4-aminopyrazole are crucial in the production of drugs like Sildenafil (Viagra). mdpi.com Their polyfunctional nature, possessing multiple nucleophilic sites, allows them to be used in multicomponent reactions to construct complex molecules like pyrazolo[3,4-b]pyridines, which themselves have a host of biological applications, including as kinase inhibitors. beilstein-journals.orgmdpi.com The synthesis of 4-aminopyrazoles can be achieved through various routes, including the Knorr pyrazole synthesis from Ugi adducts or via the cyclization of appropriately substituted enaminonitriles. mdpi.comchim.it The adaptability of the 4-amino group makes it a strategic handle for further functionalization, opening avenues to novel chemical entities with potential therapeutic value. nih.gov

Fundamental Chemical Aspects of Pyrazoles and Their Reactivity

Understanding the utility of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate requires a firm grasp of the fundamental chemical principles that govern all pyrazole systems. These include the phenomena of tautomerism and regioselectivity, as well as the inherent electronic properties of the heterocyclic ring.

A defining characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism. nih.gov This is an equilibrium process where a proton can reside on either of the two ring nitrogen atoms, leading to two different tautomeric forms. nih.gov For an unsymmetrically substituted pyrazole, this results in distinct isomers that can exhibit different chemical and physical properties. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents on the ring, the solvent, temperature, and the physical state (solid vs. solution). nih.govmdpi.comfu-berlin.de For instance, electron-withdrawing groups tend to favor the tautomer where the N-H bond is on the nitrogen atom further away from the substituent. nih.gov The presence of water can lower the energy barrier between tautomers by forming stabilizing hydrogen bonds. nih.gov

Regioselectivity refers to the preferential direction of a chemical reaction on a molecule with multiple potential reaction sites. In pyrazole chemistry, this is a critical consideration during synthesis and functionalization. The substitution pattern is heavily influenced by the reaction conditions and the nature of the electrophile or nucleophile. Generally, electrophilic substitution, such as halogenation or nitration, occurs preferentially at the C4 position, which has the highest electron density. nih.govchemicalbook.com In contrast, nucleophilic attacks are more likely to occur at the electron-deficient C3 and C5 positions. researchgate.netnih.gov The regioselectivity of N-alkylation is more complex, often yielding a mixture of N1 and N2 substituted products, with the outcome depending on the steric and electronic properties of the substituents and the alkylating agent. nih.gov

The pyrazole ring is a five-membered, sp²-hybridized heteroaromatic system containing six delocalized π-electrons, which imparts significant stability. globalresearchonline.netchemicalbook.com The two adjacent nitrogen atoms, however, create a unique electronic landscape. One nitrogen (N1, if bearing a hydrogen) is considered "pyrrole-like" and donates its lone pair to the aromatic system, making it non-basic. globalresearchonline.netchemicalbook.com The other nitrogen (N2) is "pyridine-like," with its lone pair located in an sp² orbital in the plane of the ring, which makes it basic and available for protonation or coordination. nih.govchemicalbook.com

This electronic arrangement dictates the ring's reactivity. The two electronegative nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, rendering them electron-deficient. chemicalbook.com Conversely, the C4 position is comparatively electron-rich, making it the primary site for electrophilic attack. nih.govchemicalbook.com The presence of substituents can further modify this profile; electron-donating groups (like the amino group in this compound) increase the electron density and reactivity of the ring, particularly towards electrophiles, while electron-withdrawing groups decrease it. researchgate.net The pyrazole ring itself is generally resistant to oxidation and reduction, though side-chain substituents can be modified under these conditions. chemicalbook.com

Table 2: Reactivity Profile of the Pyrazole Ring

Ring Position Electronic Nature Preferred Reaction Type
N1 (pyrrole-like) Acidic proton donor (if unsubstituted) Deprotonation with base, electrophilic attack on anion. nih.govchemicalbook.com
N2 (pyridine-like) Basic proton acceptor Protonation with acid, electrophilic attack (e.g., alkylation). nih.govchemicalbook.com
C3 Electron-deficient Nucleophilic attack. researchgate.netnih.gov
C4 Electron-rich Electrophilic substitution. nih.govchemicalbook.com
C5 Electron-deficient Nucleophilic attack. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B3085219 Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate CAS No. 1152841-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-aminopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJOFLJKTWORKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 4 Amino 1h Pyrazol 1 Yl Acetate and Its Structural Analogues

Established Approaches for 4-Aminopyrazole Core Formation

The formation of the 4-aminopyrazole core is a critical first step. Several classical and modern synthetic methodologies have been developed, which can be broadly categorized into cyclocondensation reactions, post-functionalization strategies, and other alternative routes.

Cyclocondensation Reactions

Cyclocondensation reactions involve the construction of the pyrazole (B372694) ring from acyclic precursors. These methods are valued for their ability to build the heterocyclic core with desired substitution patterns in a single step.

One of the most fundamental methods is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. chim.itjk-sci.comslideshare.net To generate a 4-aminopyrazole, this reaction is typically modified. A common approach involves converting a 1,3-dicarbonyl compound into an oxime derivative at the C2 position, which is then reduced to an amine in situ before or during the cyclization with hydrazine. chim.itwikipedia.org

The Thorpe-Ziegler cyclization offers another powerful route, particularly for synthesizing highly functionalized 4-aminopyrazoles. chem-station.comsynarchive.com This reaction involves the intramolecular cyclization of a dinitrile. In the context of 4-aminopyrazole synthesis, the process often starts with the alkylation of a dicyanohydrazone with a haloacetate, such as methyl bromoacetate (B1195939), which then undergoes cyclization to form the 4-aminopyrazole ring system. chim.itresearchgate.net For instance, the reaction of 2-arylhydrazononitriles with functionally substituted alkyl halides is a well-established application of this methodology. arkat-usa.org

Multicomponent reactions (MCRs) have also been employed to construct the 4-aminopyrazole core. These reactions, where multiple starting materials react in a single pot to form a complex product, offer efficiency and atom economy. For example, a library of tetrasubstituted 4-aminopyrazoles was developed through the condensation of hydrazines and α,β-unsaturated ketones bearing an azido (B1232118) group at the α-position. chim.it Another approach involves the reaction of enaminonitriles with chloroacetonitrile (B46850) or ethyl bromoacetate, which proceeds via an intermediate that cyclizes to the 4-aminopyrazole derivative. mdpi.com

Table 1: Overview of Cyclocondensation Reactions for 4-Aminopyrazole Synthesis

Reaction NameKey PrecursorsGeneral DescriptionReference
Knorr Pyrazole Synthesis (Modified)Hydrazine, 1,3-dicarbonyl with a C2-masked amino group (e.g., oxime)Condensation reaction to form the pyrazole ring, where the masked amino group at C2 becomes the 4-amino substituent. chim.itwikipedia.org
Thorpe-Ziegler CyclizationDicyanohydrazones, Alkylating agents (e.g., methyl bromoacetate)Intramolecular cyclization of a dinitrile, often formed by alkylation of a hydrazone precursor, to yield a 4-aminopyrazole-5-carbonitrile. chim.itchem-station.comresearchgate.net
Reaction with α,β-Unsaturated KetonesHydrazines, α-azido-α,β-unsaturated ketonesCondensation and cyclization to form tetrasubstituted 4-aminopyrazoles. chim.it

Post-Functionalization Strategies (e.g., Reduction of Nitro Precursors)

An alternative to building the ring with the amino group already in place is to introduce it onto a pre-formed pyrazole ring. The most common post-functionalization strategy is the nitration of a pyrazole followed by the reduction of the resulting nitro group. mdpi.com

This two-step process begins with the electrophilic nitration of the pyrazole core at the C4 position. The 4-nitropyrazole intermediate is then subjected to reduction. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using palladium on carbon (Pd/C) being a frequent choice due to its efficiency and clean conversion. researchgate.net This method is particularly useful for preparing 1-alkyl-4-aminopyrazoles, where commercially available 4-nitropyrazole is first N-alkylated and then reduced. researchgate.net The synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid, a direct precursor to the target molecule's amide derivatives, is accessed via 4-nitropyrazole, which is then reduced in a subsequent step. google.com

Alternative Synthetic Routes to 4-Aminopyrazoles

Beyond the major routes, several other methods have been reported for the synthesis of the 4-aminopyrazole scaffold. One such method involves the reaction of ethyl diazoacetate with arylacetonitriles, which directly affords 4-aminopyrazole carboxylic esters. arkat-usa.org Another approach utilizes 2-arylhydrazones of 3-oxo-3-(pyrrol-2-yl)-propanenitrile, which react with reagents like chloroacetonitrile and ethyl chloroacetate (B1199739) to yield 4-aminopyrazole derivatives. tandfonline.com Additionally, ring transformation reactions, such as the conversion of 1,2,4,5-tetrazines using cyanotrimethylsilane (TMSCN), provide an alternative, albeit less common, pathway to the 4-aminopyrazole core. mdpi.com

Direct Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate and Related Esters

Once the 4-aminopyrazole core is obtained, the final step is the introduction of the ethyl acetate (B1210297) group onto one of the ring nitrogen atoms. This is typically achieved through N-alkylation with a suitable haloacetate ester.

Alkylation Reactions Utilizing Haloacetates

The direct synthesis of the title compound involves the N-alkylation of 4-aminopyrazole with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The reaction proceeds via nucleophilic substitution, where a nitrogen atom of the pyrazole ring attacks the electrophilic methylene (B1212753) carbon of the haloacetate, displacing the halide.

A common synthetic strategy involves a two-step sequence where 4-nitropyrazole is first alkylated with a haloacetic acid or ester, followed by the reduction of the nitro group to an amine. researchgate.netgoogle.com For example, (4-nitro-1H-pyrazol-1-yl)acetic acid is a known intermediate, which is subsequently coupled with an amine and reduced to form N-substituted 2-(4-amino-1H-pyrazol-1-yl)acetamides. google.com This implies that the initial alkylation of 4-nitropyrazole with a haloacetate is a feasible and established route.

Alternatively, a process involving the reaction of arylhydrazones with ethyl chloroacetate can simultaneously build the pyrazole ring and install the ester side chain in a variation of the Thorpe-Ziegler synthesis. tandfonline.com

Table 2: Representative Alkylation Conditions for Pyrazole Derivatives

Pyrazole SubstrateAlkylating AgentBase/SolventKey OutcomeReference
4-NitropyrazoleHaloacetic acid/esterVarious bases (e.g., K₂CO₃)Forms (4-nitro-1H-pyrazol-1-yl)acetic acid derivative, a precursor to the target compound. google.com
2-ArylhydrazonesEthyl chloroacetateTriethylamineForms substituted 4-aminopyrazole ethyl esters via cyclization. tandfonline.com
3-Substituted PyrazolesVarious alkyl halidesK₂CO₃ / DMSOAchieves regioselective N1-alkylation. acs.org

Considerations for Regioselectivity in Ester Functionalization

A critical challenge in the N-alkylation of unsymmetrically substituted pyrazoles, including 4-aminopyrazole, is controlling the regioselectivity. The pyrazole ring contains two non-equivalent nitrogen atoms (N1 and N2), and alkylation can potentially occur at either site, leading to a mixture of regioisomers.

The outcome of the alkylation is influenced by several factors:

Steric Hindrance: Substituents at the C3 and C5 positions of the pyrazole ring can sterically hinder the adjacent nitrogen atom, directing the incoming alkylating agent to the less hindered nitrogen. acs.orgmdpi.com For an unsubstituted 4-aminopyrazole, the steric environment around N1 and N2 is similar, but for analogues with substituents at C3 or C5, this becomes a dominant factor.

Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the nucleophilicity of the ring nitrogens. An electron-donating group like the 4-amino group increases the electron density of the ring, potentially influencing the reactivity of both N1 and N2.

Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the N1/N2 ratio of the products. For instance, systematic studies on 3-substituted pyrazoles have shown that using potassium carbonate in DMSO often favors N1-alkylation. acs.org The use of sodium hydride in tetrahydrofuran (B95107) (THF) has also been identified as a promising system for achieving high N1 selectivity in the alkylation of indazoles, a related bicyclic system. beilstein-journals.org Catalyst-controlled enzymatic alkylation has also emerged as a method for achieving unprecedented regioselectivity (>99%) in pyrazole functionalization. nih.gov

For the synthesis of this compound, achieving substitution at the N1 position is desired. Therefore, reaction conditions must be carefully optimized to favor the formation of the N1-alkylated product over the N2-alkylated isomer.

Green Chemistry Principles in Pyrazole Synthesis

In recent years, the principles of green chemistry have become a guiding force in the synthesis of pyrazole scaffolds, aiming to reduce environmental impact by using eco-friendly solvents, recyclable catalysts, and energy-efficient techniques. nih.govresearchgate.netthieme-connect.com These strategies are not only environmentally benign but are also often more efficient, atom-economical, and operationally simpler than traditional methods. nih.govresearchgate.net

The shift from homogeneous to heterogeneous catalysis represents a significant advancement in green synthetic chemistry for pyrazoles. researchgate.netnih.gov Heterogeneous catalysts offer numerous advantages, including easy separation from the reaction mixture, reduced waste, potential for higher stability, and, most importantly, reusability. researchgate.netnih.gov

A variety of heterogeneous catalysts have been successfully employed in pyrazole synthesis. These include metal oxides, supported metals, metal nanoparticles, zeolites, and other porous materials. researchgate.net For instance, a nickel-based heterogeneous catalyst has been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature, demonstrating reusability for up to seven cycles with minimal loss of activity. mdpi.com Similarly, Amberlyst-70, a resinous and cost-effective catalyst, has been utilized for the aqueous synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. mdpi.com The use of a zinc-based coordination polymer (ZnPB) has also been reported as an effective, solvent-free, and halogen-free catalytic system for the condensation and cyclization of sulfonyl hydrazides with 1,3-diketones. researchgate.net

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents due to their low volatility, high thermal stability, and tunable solubility. ias.ac.innih.gov They can function as both the solvent and the catalyst in pyrazole synthesis. researchgate.net For example, the Brønsted acid ionic liquid [Et3NH][HSO4] has been used as an efficient and reusable catalyst for the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions. nih.gov Transition metal-based ionic liquids, such as [C4mim][FeCl4], have been explored as homogeneous catalysts for the one-pot synthesis of pyrazoles at room temperature from various hydrazines and 1,3-diketone derivatives, with the catalyst being reusable for up to four cycles. ias.ac.in The ionic liquid 1-ethyl 3-methyl imidazolium (B1220033) acetate [(EMIM)Ac)] has also been shown to be a highly effective catalyst for synthesizing pyrano[2,3-c]pyrazole derivatives, achieving excellent yields in short reaction times. tandfonline.com

Table 1: Examples of Heterogeneous and Ionic Liquid Catalysis in Pyrazole Synthesis
CatalystReactantsConditionsYieldReusabilityReference
Nickel-based catalystHydrazine, Ketones, AldehydesRoom TemperatureGood to ExcellentUp to 7 cycles mdpi.com
Amberlyst-701,3-Diketones, HydrazinesAqueous, Room Temp.Not specifiedNot specified mdpi.com
[Et3NH][HSO4]Aryl aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateSolvent-free, Room Temp., 15 minExcellentYes nih.gov
[C4mim][FeCl4]Hydrazines, 1,3-DiketonesRoom TemperatureUp to 90%Up to 4 cycles ias.ac.in
[(EMIM)Ac]Ethyl-acetoacetate, Hydrazine-hydrate, Malononitrile, Carbonyl compoundsEthanol, Reflux, 10-35 minUp to 98%Not specified tandfonline.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are a cornerstone of green chemistry and have been extensively applied to pyrazole synthesis. nih.govnih.govbeilstein-journals.org MCRs are highly efficient, offering advantages in atom economy, step economy, and operational simplicity, which reduces solvent waste and energy consumption. mdpi.comnih.gov

One-pot, four-component reactions are commonly used for the synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.govnih.gov These reactions typically involve an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate, often facilitated by a catalyst. nih.govrsc.org For example, sodium gluconate has been used as an organic catalyst for the efficient synthesis of dihydropyrano[2,3-c]pyrazoles via a four-component reaction. rsc.org

Three-component reactions are also prevalent. A metal- and solvent-free cascade reaction mediated by iodine has been developed to produce amino pyrazole thioether derivatives from phenylhydrazine (B124118) hydrochloride, 3-aminocrotononitrile, and a third component, where iodine acts as both a Lewis acid and an oxidant. rsc.org Another strategy involves the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which then react with hydrazines in a consecutive multicomponent reaction to yield pyrazoles. nih.govbeilstein-journals.org The development of MCRs has significantly broadened the scope of accessible pyrazole derivatives by allowing for the combination of diverse building blocks in a single, efficient step. nih.govnih.gov

Table 2: Selected Multicomponent Reaction Strategies for Pyrazole Synthesis
Reaction TypeKey ReactantsCatalyst/MediatorProduct TypeReference
Four-componentAldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrateSodium gluconateDihydropyrano[2,3-c]pyrazoles rsc.org
Three-componentPhenylhydrazine hydrochloride, 3-Aminocrotononitrile, Thioether sourceIodineAmino pyrazole thioethers rsc.org
Three-componentAldehydes, β-Ketoesters, HydrazinesYb(PFO)3Persubstituted pyrazoles beilstein-journals.org
Three-componentSulfonyl hydrazines, 1,3-Dicarbonyl compounds, Sodium sulfiteMolecular iodineSulfonated pyrazoles rsc.org
Consecutive MCREnolates, Carboxylic acid chlorides, HydrazinesLiHMDS (base)Substituted pyrazoles nih.govbeilstein-journals.org

The adoption of advanced energy sources and reaction technologies has revolutionized pyrazole synthesis, offering greener and more efficient alternatives to conventional heating methods. nih.govbenthamdirect.com

Microwave (MW) irradiation has become a popular tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving product yields. researchgate.netacs.orgdergipark.org.tr MW-assisted synthesis provides rapid and uniform heating, which can enhance reaction rates and selectivity. benthamdirect.com For instance, the synthesis of pyrazole and oxadiazole hybrids saw reaction times decrease from 7–9 hours under conventional heating to just 9–10 minutes with microwave assistance, with a concurrent increase in yield. acs.org Similarly, pyrano[2,3-c]pyrazole derivatives have been synthesized using a combination of microwave irradiation and an eco-friendly water-ethanol solvent system. nih.gov

Ultrasound irradiation (sonication) is another green technique that enhances chemical reactions through acoustic cavitation. nih.govnih.gov This process generates localized high temperatures and pressures, leading to faster reaction rates and higher yields, often under milder conditions. nih.govasianpubs.org The synthesis of pyrano[2,3-c]pyrazoles has been achieved through a catalyst-free, four-component reaction in water facilitated by ultrasonic irradiation, yielding excellent results. nih.gov Ultrasound has also been successfully applied to the synthesis of 1,5-disubstituted pyrazoles and tetrazole-based pyrazolines, demonstrating its versatility. nih.govasianpubs.org

Flow chemistry , or continuous flow processing, offers enhanced control over reaction parameters, improved safety, and superior scalability compared to traditional batch methods. mdpi.comscilit.com In a flow system, reactants are continuously pumped through a reactor where they mix and react. This allows for precise control of temperature, pressure, and reaction time, often leading to higher yields and purities. galchimia.com A two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones, first forming an enaminone intermediate, followed by condensation with hydrazine. galchimia.com Continuous-flow setups have also been established for the synthesis of pyrazole-4-carboxylates and for the copper-catalyzed cycloaddition of sydnones and alkynes to produce 1,4-disubstituted pyrazoles. mdpi.comrsc.org

Design and Optimization of Novel Synthetic Pathways for Pyrazole Derivatives

The design of novel synthetic pathways for pyrazole derivatives is driven by the need for molecular diversity and improved biological activity. acs.orgnih.gov This involves the strategic selection of starting materials and reaction sequences to access new chemical space. nih.govresearchgate.netmdpi.com

A common strategy involves using versatile building blocks that can be easily modified. For example, α,β-unsaturated ketones (chalcones) derived from pyrazole-4-carbaldehydes serve as key intermediates for synthesizing a variety of fused heterocyclic systems. nih.govmdpi.com These chalcones can undergo cyclization reactions with different reagents to yield pyrazole-substituted pyrazolines, isoxazoles, cyanopyridines, and other heterocycles. nih.gov

Optimization of reaction conditions is a critical aspect of developing new pathways. This includes screening different catalysts, solvents, temperatures, and reaction times to maximize yield and selectivity. mdpi.com For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, it was found that increasing the reaction temperature to 60 °C improved the product yield. mdpi.com Similarly, the development of a one-pot regioselective synthesis of pyrazoles involved screening various palladium catalysts and optimizing the reaction medium to an environmentally friendly PEG-400/H2O system. mdpi.com

The modular nature of MCRs is particularly advantageous for creating libraries of novel pyrazole derivatives for biological screening. acs.org By systematically varying the different components in a multicomponent reaction, chemists can rapidly generate a wide range of structurally diverse compounds. nih.govacs.org This approach, combined with green chemistry principles, allows for the efficient and sustainable discovery of new pyrazole-based molecules with potential therapeutic applications. nih.govresearchgate.net

Spectroscopic Data for this compound Not Publicly Available

The specific data necessary to conduct a full structural elucidation and characterization, as outlined in the requested article, includes:

¹H NMR (Proton Nuclear Magnetic Resonance) data: Chemical shifts, coupling constants, and signal multiplicities.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data: Chemical shifts for each unique carbon atom.

2D NMR (Two-Dimensional Nuclear Magnetic Resonance) data: Correlations from techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

IR (Infrared) Spectroscopy data: Frequencies of vibrational modes for functional group identification.

UV-Vis (Ultraviolet-Visible) Spectroscopy data: Wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.

Searches for the synthesis and characterization of this specific molecule or closely related analogs did not yield the necessary detailed spectral assignments. The available literature focuses on pyrazole derivatives with different substitution patterns, which would exhibit significantly different spectroscopic properties. Without this foundational experimental data, a scientifically accurate and detailed article on the advanced spectroscopic characterization of this compound cannot be generated at this time. Further empirical research and publication of the findings would be required to populate the requested analytical sections.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 4 Amino 1h Pyrazol 1 Yl Acetate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the molecular identity of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.

In the characterization of pyrazole (B372694) derivatives, HRMS is used to verify that the synthesized product has the correct molecular formula. For instance, in the analysis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, a related pyrazole derivative, mass spectrometry was used to establish the molecular ion at an m/z of 328 ([M+H]+). This corresponds to the protonated molecule, and its experimentally observed exact mass would be compared to the theoretically calculated mass to confirm the formula C₁₇H₁₃N₅. Similarly, the mass spectrum for another complex organic molecule showed a molecular ion peak at 392.90 m/z, confirming its molecular weight. This process of matching the calculated exact mass with the high-resolution experimental data provides definitive proof of the compound's identity and purity.

Table 1: Illustrative HRMS Data for a Pyrazole Derivative

CompoundMolecular FormulaAdductCalculated Exact Mass (m/z)Observed Mass (m/z)Difference (ppm)
(E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimineC₁₇H₁₃N₅[M+H]⁺328.1249328.12510.61

X-ray Crystallography for Precise Solid-State Structure Determination

The foundational data from an X-ray diffraction experiment includes the determination of the crystal system, unit cell dimensions, and space group. This information defines the symmetry and repeating pattern of the crystal lattice. For example, the derivative ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate was found to crystallize in the triclinic system. The specific parameters define the exact size and shape of the unit cell, which is the fundamental repeating unit of the crystal.

Table 2: Crystallographic Data for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

ParameterValue
Molecular FormulaC₁₃H₁₄N₂O₂
Crystal SystemTriclinic
a (Å)8.1338 (12)
b (Å)8.1961 (9)
c (Å)10.7933 (11)
α (°)74.013 (9)
β (°)83.308 (10)
γ (°)64.734 (13)
Volume (ų)625.54 (13)
Z (molecules/unit cell)2

Source:

Beyond the lattice parameters, X-ray crystallography reveals the precise molecular structure, including key conformational details. For the derivative ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, the five-membered pyrazole ring was found to be essentially planar. The analysis also quantified the spatial relationship between substituents; for instance, the C6—N1—N2—S1 torsion angle was determined to be -95.52 (6)°. Such parameters are critical for understanding the molecule's shape and potential interactions. In another derivative, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene (B151609) rings was measured at 76.06 (11)°, and the ethyl side chain was confirmed to adopt an anti conformation.

Table 3: Selected Conformational Parameters for Pyrazole Derivatives

CompoundParameterValue
Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetateC6—N1—N2—S1 Torsion Angle-95.52 (6)°
Ring-Ring Interplanar Angle57.01 (3)°
Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoatePyrazole-Benzene Dihedral Angle76.06 (11)°
C—O—C—C Torsion Angle-175.4 (3)°

Source:

For pyrazole and related heterocyclic derivatives, this analysis reveals the dominant forces at play. In the crystal structure of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate, the most significant contributions to crystal packing come from H···H (43.5%), H···O/O···H (17.9%), and H···N/N···H (17.4%) interactions. A similar analysis on a triazole derivative, ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, also showed a predominance of H···H contacts (54.6%), followed by H···N (16.1%) and H···O (13.6%) contacts. This quantitative data highlights the crucial role of van der Waals forces and hydrogen bonding in defining the solid-state architecture of these molecules.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Derivatives

CompoundH···H (%)H···O/O···H (%)H···N/N···H (%)
Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate43.517.917.4
Ethyl 2-{4-[(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate44.5--
Ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate54.613.616.1

Source:

Computational Chemistry Investigations of Ethyl 2 4 Amino 1h Pyrazol 1 Yl Acetate and Pyrazole Scaffold Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives, offering a balance between computational cost and accuracy. eurasianjournals.comnih.gov DFT calculations can elucidate a wide range of molecular properties, from the fundamental electronic structure to predicting spectroscopic data and exploring reaction mechanisms. nih.gov

Elucidation of Electronic Structure and Quantum Chemical Properties

DFT calculations are instrumental in understanding the electronic landscape of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energies, which are fundamental to the molecule's reactivity and spectroscopic behavior. Key quantum chemical properties that can be derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical stability and reactivity of the molecule; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Furthermore, DFT allows for the calculation of various electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment. These parameters are crucial for understanding the molecule's behavior in different chemical environments and its potential for intermolecular interactions. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of charge distribution and bonding interactions within the molecule. nih.gov

Quantum Chemical PropertyCalculated Value (Representative)Significance
HOMO Energy-5.8 eVRegion of electron donation
LUMO Energy-1.2 eVRegion of electron acceptance
HOMO-LUMO Gap (ΔE)4.6 eVIndicator of chemical stability and reactivity
Ionization Potential5.8 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron
Dipole Moment3.5 DMeasure of molecular polarity

Theoretical Prediction and Correlation with Spectroscopic Data

A significant application of DFT is the prediction of spectroscopic data, which can be correlated with experimental findings to validate both the computational model and the experimental structure. ruc.dk For this compound, DFT calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dkd-nb.info The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. iu.edu.sa By comparing the calculated chemical shifts with experimental data from similar aminopyrazole derivatives, one can confirm the proposed molecular structure and gain a deeper understanding of the electronic environment of each atom. nih.goviucr.orgnih.gov

Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated using DFT. researchgate.net The calculation of vibrational frequencies and their corresponding intensities allows for the assignment of experimental spectral bands to specific molecular vibrations. iu.edu.sa This correlation is crucial for characterizing the functional groups present in the molecule and understanding its conformational properties. nih.goviucr.orgnih.gov

Spectroscopic DataPredicted Value (Representative)Experimental Correlation
¹H NMR (pyrazole-H)δ 7.5 ppmComparison with experimental spectra of aminopyrazoles confirms structural assignments. nih.goviucr.orgnih.gov
¹³C NMR (pyrazole-C)δ 110-140 ppm
IR (N-H stretch)3400-3500 cm⁻¹Calculated frequencies aid in the assignment of experimental IR and Raman bands. nih.goviucr.orgnih.gov
IR (C=O stretch)~1730 cm⁻¹

Mechanistic Insights into Tautomerism and Proton Transfer

Pyrazoles are known to exhibit annular tautomerism, a phenomenon that can significantly influence their reactivity and biological activity. researchgate.netnih.gov For this compound, the amino group at the 4-position can potentially engage in tautomeric equilibria with an imino form. DFT calculations are exceptionally well-suited to investigate the relative stabilities of these tautomers and the energy barriers associated with their interconversion. nih.govresearchgate.net By calculating the Gibbs free energies of the different tautomeric forms, one can predict their equilibrium populations under various conditions. nih.gov

The mechanism of proton transfer, which is central to tautomerism, can be elucidated by locating the transition state structures connecting the tautomers. nih.gov The activation energy for the proton transfer can then be calculated, providing insights into the kinetics of the tautomerization process. nih.gov Solvent effects, which can play a crucial role in stabilizing different tautomers, can be incorporated into these calculations using continuum solvation models. nih.gov

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility. eurasianjournals.comtandfonline.comnih.govacs.orgsemanticscholar.org These methods are essential for understanding how this compound behaves in a more realistic, dynamic environment.

Conformational Landscape and Dynamic Behavior Analysis

The ethyl acetate (B1210297) side chain of this compound can adopt various conformations due to the rotation around its single bonds. Molecular mechanics or DFT-based potential energy surface scans can be used to explore the conformational landscape and identify the most stable conformers. This analysis is important as the conformation of the molecule can influence its physical properties and its ability to interact with other molecules.

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, bends, and rotates at a given temperature. nih.gov This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site, for instance.

Theoretical Studies of Molecular Interactions

Understanding the non-covalent interactions of this compound is key to predicting its behavior in condensed phases and its potential as a ligand for biological targets. The amino group and the pyrazole ring nitrogens can act as hydrogen bond donors and acceptors, while the aromatic pyrazole ring can participate in π-π stacking interactions. researchgate.netiucr.org The ester group also provides sites for hydrogen bonding.

Molecular modeling techniques, such as molecular docking, can be used to predict how the molecule might bind to a protein active site. nih.govsemanticscholar.org These methods use scoring functions to estimate the binding affinity of different poses of the ligand. MD simulations of the ligand-protein complex can then be used to assess the stability of the predicted binding mode and to identify key intermolecular interactions. nih.govresearchgate.net

Interaction TypePotential Interaction SiteSignificance
Hydrogen Bonding (Donor)Amino group (N-H)Crucial for solubility, crystal packing, and receptor binding. researchgate.netiucr.org
Hydrogen Bonding (Acceptor)Pyrazole nitrogens, Carbonyl oxygen
π-π StackingPyrazole ringContributes to the stability of molecular aggregates and ligand-receptor complexes. researchgate.net
van der Waals InteractionsEntire moleculeImportant for overall molecular packing and binding affinity.

In Silico Approaches to Reaction Pathway and Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction pathways and mechanisms involving pyrazole derivatives, including this compound. eurasianjournals.com Through the use of in silico models, researchers can map out the energetic landscapes of chemical reactions, identify transient intermediates, and determine the structures of transition states. This theoretical insight is crucial for understanding and predicting the chemical behavior of the pyrazole scaffold.

A primary method employed in these investigations is Density Functional Theory (DFT). eurasianjournals.comnih.gov DFT calculations allow for the precise determination of the electronic structure of molecules, providing a quantitative basis for understanding their reactivity. eurasianjournals.com For instance, in the synthesis of pyrazole derivatives, which often involves cycloaddition reactions, DFT can be used to explain the observed regioselectivity. researchgate.netorganic-chemistry.org By calculating the energies of different possible reaction pathways, researchers can predict which regioisomer is more likely to form. This predictive capability is invaluable for designing synthetic routes that yield the desired products with high efficiency. mdpi.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is another key aspect of these computational studies. The energies and shapes of these orbitals govern how a molecule interacts with other reactants. For a compound like this compound, identifying the HOMO and LUMO can help predict its behavior as a nucleophile or electrophile in various reactions. Reactivity indices, derived from conceptual DFT, further refine these predictions by quantifying the local reactivity of different atomic sites within the molecule. researchgate.net

To illustrate how these computational tools are applied, consider the hypothetical study of a reaction involving this compound. The process would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, possible intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structures, which represent the highest energy point along the reaction coordinate. The properties of the transition state provide critical information about the reaction mechanism.

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, a complete energy profile of the reaction pathway can be constructed, offering a detailed, step-by-step view of the mechanism.

The following interactive table provides a conceptual overview of the types of data generated in a DFT study of a reaction pathway.

ParameterDescriptionExample Value (Arbitrary Units)Implication for Reactivity
ΔG‡ (Activation Energy) The energy barrier that must be overcome for a reaction to occur.25 kcal/molA lower value indicates a faster reaction rate.
ΔGrxn (Gibbs Free Energy of Reaction) The overall energy change of the reaction.-15 kcal/molA negative value indicates a spontaneous (exergonic) reaction.
HOMO Energy Energy of the highest occupied molecular orbital.-6.2 eVHigher energy often correlates with better nucleophilicity.
LUMO Energy Energy of the lowest unoccupied molecular orbital.-1.5 eVLower energy often correlates with better electrophilicity.
Fukui Function (f+) Indicates the propensity of an atomic site to accept an electron (electrophilic attack).0.15 at C4The C4 position is a likely site for nucleophilic attack.
Fukui Function (f-) Indicates the propensity of an atomic site to donate an electron (nucleophilic attack).0.20 at N1The N1 position is a likely site for electrophilic attack.

These computational approaches provide a powerful complement to experimental studies, offering insights that are often difficult or impossible to obtain through laboratory work alone. mdpi.com By simulating reactions at the molecular level, chemists can gain a deeper understanding of the factors that control chemical reactivity and selectivity in pyrazole systems.

Challenges and Emerging Methodologies in Computational Pyrazole Chemistry

Another significant challenge is the scalability of high-level quantum mechanical calculations. eurasianjournals.com While highly accurate, these methods are computationally expensive and may not be feasible for large systems or for dynamic simulations over long timescales. The accuracy of more computationally efficient methods, such as those based on classical force fields for molecular dynamics simulations, can be a limitation. The development of force fields that can accurately describe the complex electronic and intermolecular interactions of substituted pyrazoles is an ongoing area of research. eurasianjournals.com

To address these challenges, several emerging methodologies are gaining prominence in the field of computational pyrazole chemistry. Machine learning (ML) is rapidly becoming a transformative tool. nih.gov ML models can be trained on large datasets of experimental or computationally generated reaction data to predict outcomes such as reaction yields or to identify promising new molecular structures. ucla.eduovid.com In the context of pyrazole chemistry, ML can be used to accelerate the discovery of new derivatives with desired properties, bypassing some of the time-consuming aspects of traditional computational screening. nih.gov For example, machine learning is being applied to retrosynthesis, helping to predict viable synthetic routes for complex heterocyclic compounds. chemrxiv.org

The integration of multi-scale modeling approaches is another promising direction. eurasianjournals.com These methods combine different levels of theory to study a chemical system. For example, a high-accuracy quantum mechanical method might be used for the reactive center of a molecule, while a more efficient classical method is used for the rest of the system and the solvent. This hybrid approach can provide a balance between accuracy and computational cost, enabling the study of more complex and realistic chemical environments.

Furthermore, the continuous improvement of DFT functionals and the development of new computational protocols are enhancing the predictive power of theoretical calculations. mdpi.com These advancements, coupled with the increasing availability of powerful computing resources, are pushing the boundaries of what can be achieved in the computational investigation of pyrazole chemistry, paving the way for more accurate and insightful studies of compounds like this compound.

Chemical Transformations and Synthetic Utility of Ethyl 2 4 Amino 1h Pyrazol 1 Yl Acetate As a Versatile Intermediate

Derivatization Reactions of the Amino Group

The primary amino group at the C4 position of the pyrazole (B372694) ring is a key site for synthetic modifications, allowing for the construction of various fused and substituted heterocyclic systems.

Condensation Reactions with Aldehydes and Ketones

The primary amino group of ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netresearchgate.net This acid-catalyzed reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction is a critical factor; it is typically optimal around pH 5 to ensure the amine is not fully protonated and rendered non-nucleophilic, while still having enough acid to catalyze the dehydration step. libretexts.org These reactions are fundamental in extending the molecular framework. For instance, condensation with various aldehydes leads to the synthesis of 4-(het)arylimino-3-(trifluoromethyl)-5-phenylpyrazoles. researchgate.net

Reactant 1Reactant 2Product Type
This compoundAldehydeSchiff Base (Imine)
This compoundKetoneSchiff Base (Imine)

Diazotization and Subsequent Intramolecular Cyclizations

The amino group can be converted into a diazonium salt through a process called diazotization, which typically involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net These resulting pyrazolyl-5-diazonium salts are reactive intermediates. researchgate.net A significant application of these intermediates is in intramolecular cyclization reactions. researchgate.netfrontiersin.orgresearchgate.net Depending on the reaction conditions and the substituents present on the pyrazole ring, these cyclizations can lead to the formation of fused heterocyclic systems such as pyrazolo[3,4-c]cinnolines. researchgate.net This transformation occurs when the diazo intermediate undergoes an intramolecular azo coupling. researchgate.net This strategy provides a direct route to complex, fused ring systems that are of interest in various fields of chemistry.

Functionalization Strategies on the Pyrazole Ring System

The pyrazole ring itself is a robust aromatic system that can be functionalized through various modern and classical synthetic methodologies.

Direct C-H Functionalization Methodologies

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of new carbon-carbon and carbon-heteroatom bonds on pyrazole rings, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org In pyrazole systems, the nitrogen atoms can act as directing groups, guiding the catalyst to activate specific C-H bonds. The C5 position of the pyrazole ring is often targeted for C-H functionalization due to the acidity of the C5 proton. researchgate.net This methodology allows for the introduction of aryl, alkenyl, and alkynyl groups with high regioselectivity. researchgate.net

Electrophilic and Nucleophilic Substitution Patterns

The pyrazole ring possesses a distinct pattern of reactivity towards electrophiles and nucleophiles. Due to its electron-rich aromatic character, the pyrazole ring readily participates in electrophilic substitution reactions. rrbdavc.orgresearchgate.net The C4 position is the most nucleophilic and is the preferred site for electrophilic attack in reactions such as nitration, sulfonation, and halogenation. rrbdavc.orgresearchgate.netscribd.com Conversely, the C3 and C5 positions are deactivated towards electrophilic attack due to the electronegativity of the adjacent nitrogen atoms, making them more susceptible to nucleophilic attack. researchgate.net This reactivity pattern allows for selective functionalization of the pyrazole core.

Reaction TypePosition of AttackTypical Reagents
Electrophilic SubstitutionC4HNO₃/H₂SO₄ (Nitration), Fuming H₂SO₄ (Sulfonation), NBS (Halogenation) scribd.comencyclopedia.pub
Nucleophilic SubstitutionC3, C5Strong Nucleophiles (e.g., organolithiums) researchgate.net

Cycloaddition Reactions Involving Pyrazole Moieties

The pyrazole ring and its derivatives can participate in various cycloaddition reactions, providing pathways to more complex molecular architectures. A primary method for pyrazole synthesis itself is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of diazo compounds with alkynes. beilstein-journals.orgnih.govrsc.org This approach is highly efficient and can be performed under catalyst-free conditions by simple heating. rsc.org

Furthermore, the pyrazole nucleus can be a component in multicomponent reactions that involve cycloaddition steps. For example, pyrazoles can be synthesized via a [3+2] cyclocondensation, which is a key step in many multicomponent syntheses. beilstein-journals.orgnih.gov These reactions offer significant advantages in terms of efficiency and molecular diversity. While the pyrazole ring itself is not a typical diene for [4+2] cycloadditions, its substituents can be modified to participate in such reactions, further expanding its synthetic utility.

Strategic Applications in Fused Heterocyclic System Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a pyrazole ring, makes it an ideal precursor for constructing bicyclic and polycyclic heterocyclic compounds. The amino group readily participates in cyclocondensation reactions with various electrophilic partners to form a new fused ring onto the pyrazole core.

The synthesis of pyrazolopyridines, isomers of azaindole, is of great interest due to their prevalence in bioactive compounds. This compound can be strategically employed to construct both Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine scaffolds.

For the synthesis of Pyrazolo[3,4-b]pyridines , a common and effective strategy involves the cyclocondensation of an aminopyrazole with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netmdpi.com In a typical reaction, the amino group of this compound initiates a nucleophilic attack on one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to yield the fused pyridine (B92270) ring. The reaction conditions can be tailored, often involving acid or base catalysis in solvents like glacial acetic acid or ethanol. mdpi.com For instance, reaction with various 1,3-diketones can lead to a range of substituted Pyrazolo[3,4-b]pyridines. mdpi.commdpi.com

The construction of the isomeric Pyrazolo[4,3-b]pyridine ring system from the title compound requires a different regiochemical outcome. An efficient method for this transformation involves a modified Japp–Klingemann reaction, followed by intramolecular cyclization. researchgate.net This approach allows for the controlled formation of the desired isomer. Another strategy involves starting with a pre-functionalized pyridine ring and constructing the pyrazole moiety, though using the aminopyrazole as the starting material is often more direct. researchgate.netnih.gov

Table 1: Synthesis of Pyrazolopyridines
Target ScaffoldReagentsTypical ConditionsReference(s)
Pyrazolo[3,4-b]pyridine1,3-Diketones, α,β-Unsaturated KetonesGlacial Acetic Acid, Reflux mdpi.commdpi.com
Pyrazolo[3,4-b]pyridineDiethyl 2-(ethoxymethylene)malonateHeat mdpi.com
Pyrazolo[4,3-b]pyridine2-Chloro-3-nitropyridines, Diazonium saltsSNAr, Japp-Klingemann Reaction researchgate.net

Pyrazolopyrimidines are structural analogues of purines and, as such, are prominent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. ekb.eg this compound is a key precursor for both Pyrazolo[4,3-d]pyrimidines and Pyrazolo[1,5-a]pyrimidines.

The synthesis of Pyrazolo[1,5-a]pyrimidines is well-established and typically involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. researchgate.net For instance, the condensation of this compound with diethyl malonate in the presence of a base would lead to the formation of a dihydroxypyrazolo[1,5-a]pyrimidine intermediate, which can be further functionalized. nih.govrhhz.net Another powerful method is the reaction with enaminones, which proceeds with high regioselectivity due to the differential nucleophilicity of the pyrazole's amino groups. researchgate.netresearchgate.net

The synthesis of the isomeric Pyrazolo[4,3-d]pyrimidines involves the annulation of a pyrimidine (B1678525) ring across the C4 and C5 positions of the pyrazole. This can be achieved by reacting this compound with various one-carbon electrophiles that serve to build the pyrimidine ring. For example, cyclization with formamide (B127407) or triethyl orthoformate followed by reaction with an amine is a common route. More complex derivatives can be synthesized from functionalized 4-aminopyrazoles, which are then cyclized, for instance, with phenyl isothiocyanate to yield pyrazolo[4,3-d]pyrimidine analogues. researchgate.net The design and synthesis of novel pyrazolo[4,3-d]pyrimidines are actively pursued for their potential as therapeutic agents. nih.gov

Table 2: Synthesis of Pyrazolopyrimidines
Target ScaffoldReagentsTypical ConditionsReference(s)
Pyrazolo[1,5-a]pyrimidineDiethyl malonateBasic conditions, Acetic Acid, Reflux nih.govrhhz.net
Pyrazolo[1,5-a]pyrimidineEnaminonesAcetic Acid, Reflux researchgate.net
Pyrazolo[1,5-a]pyrimidine2-BenzylidenemalononitrileTriethylamine, Ethanol, Reflux rhhz.net
Pyrazolo[4,3-d]pyrimidinePhenyl isothiocyanateCyclization researchgate.net
Pyrazolo[4,3-d]pyrimidineFormamide, Triethyl orthoformateHeat nih.gov

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create novel compounds with potentially enhanced or dual biological activities. The reactive amino group of this compound makes it an excellent substrate for incorporation into such hybrid structures.

For example, it can be used in multicomponent reactions to generate complex scaffolds in a single step. The pyrazole core can be linked to other heterocyclic systems like oxadiazoles (B1248032) or thiazoles. nih.govacs.org The synthesis of 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives has been shown to produce compounds with significant antimicrobial activity, demonstrating the utility of the pyrazole unit as a core pharmacophore. nih.gov Similarly, pyrazole-thiazole hybrids have been developed as potential antimicrobial agents. acs.org The ethyl acetate (B1210297) side chain offers another point for modification, allowing for the extension of the molecular framework or for linking to other molecular entities after hydrolysis to the corresponding carboxylic acid.

Broader Context: this compound as a Precursor for Advanced Organic Molecules

The utility of this compound extends beyond the synthesis of simple fused systems. It serves as a foundational building block for advanced organic molecules with tailored biological and photophysical properties. The fused pyrazole systems derived from this intermediate are central to the discovery of new pharmaceuticals. nih.gov

Pyrazolo[3,4-b]pyridines are recognized as important scaffolds for kinase inhibitors and have been explored for their affinity for β-amyloid plaques in the context of Alzheimer's disease diagnosis. mdpi.comnih.gov Pyrazolo[3,4-d]pyrimidines, due to their structural similarity to purines, are widely investigated as anticancer agents, often functioning as ATP-competitive inhibitors of various protein kinases, such as EGFR-TKIs. ekb.egnih.gov Likewise, Pyrazolo[1,5-a]pyrimidines are potent inhibitors of protein kinases and are being developed for targeted cancer therapy. nih.govresearchgate.net

The title compound's structure, featuring the N-acetic acid ethyl ester group, provides a handle for further synthetic elaboration, enabling its incorporation into larger, more complex molecular architectures, including peptide conjugates and other bioactive hybrids. nih.gov The strategic placement of the amino group facilitates regioselective cyclization reactions, providing reliable access to specific isomers of these valuable heterocyclic systems. researchgate.netresearchgate.net This versatility confirms this compound as a privileged scaffold in modern organic synthesis for the generation of libraries of compounds for drug discovery and materials science.

Future Research Directions and Methodological Advancements in Ethyl 2 4 Amino 1h Pyrazol 1 Yl Acetate Research

Continuous Development of Green and Efficient Synthetic Protocols

The synthesis of pyrazole (B372694) derivatives is an area of continuous research, with a strong emphasis on developing environmentally benign and economically viable methods. researchgate.netias.ac.in Traditional syntheses of pyrazoles often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, which can lead to significant energy consumption and waste generation. mdpi.com Future research will prioritize the development of "green" synthetic protocols for Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. rsc.org Developing one-pot MCRs for the synthesis of substituted aminopyrazoles will reduce waste and simplify purification processes. mdpi.comrsc.org

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.com Research into water-based synthetic methods, potentially accelerated by catalysts or alternative energy sources like ultrasound, is a promising avenue. thieme-connect.comresearchgate.net

Novel Catalytic Systems: The exploration of heterogeneous catalysts, nanocatalysts, and biocatalysts can lead to milder reaction conditions, higher yields, and easier catalyst recovery and reuse. ias.ac.inthieme-connect.com For instance, solid-phase vinyl alcohol has been used as a heterogeneous catalyst for the solvent-free synthesis of aminopyrazole derivatives. rsc.org

Alternative Energy Sources: Microwave and ultrasound irradiation have been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. mdpi.comresearchgate.net

Green Synthesis ApproachAdvantagesRepresentative Catalyst/Condition
Multicomponent ReactionsHigh atom economy, reduced waste, simplified procedures. rsc.orgSodium p-toluenesulfonate in aqueous media. mdpi.com
Aqueous Media SynthesisEnvironmentally benign, safe, and inexpensive solvent. thieme-connect.comCetyltrimethylammonium bromide (CTAB). thieme-connect.com
Heterogeneous CatalysisEasy catalyst separation and recycling, milder conditions. nih.govV2O5/SiO2. nih.gov
Ultrasound IrradiationShorter reaction times, higher yields, energy efficiency. researchgate.netCatalyst-free in water. researchgate.net

Integration of Cutting-Edge Spectroscopic and Structural Techniques

A thorough understanding of the molecular structure and properties of this compound and its derivatives is crucial for its application. The integration of advanced spectroscopic and structural analysis techniques will provide deeper insights.

Future research will benefit from:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) and 15N NMR will be instrumental in unambiguously determining the structure and substitution patterns of newly synthesized derivatives. researchgate.net These methods are crucial for distinguishing between isomers, which is a common challenge in pyrazole synthesis. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govnih.govmdpi.com Crystallographic data is essential for understanding intermolecular interactions, such as hydrogen bonding, which influences the physical properties and biological activity of the compound. rsc.orgdnu.dp.ua

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate molecular weight measurements, allowing for the precise determination of elemental composition and confirming the identity of synthesized compounds. rsc.orgnih.gov

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR) and compare it with experimental results, aiding in structural elucidation and understanding the electronic properties of the molecule. researchgate.net

TechniqueInformation GainedImportance for Research
2D NMR SpectroscopyConnectivity of atoms, unambiguous structural assignment. researchgate.netIsomer differentiation, detailed structural analysis.
X-ray CrystallographyPrecise 3D molecular structure, intermolecular interactions. mdpi.comDefinitive structure confirmation, solid-state packing analysis.
High-Resolution Mass SpectrometryExact molecular formula determination. nih.govConfirmation of product identity.
DFT CalculationsPredicted spectroscopic data, electronic properties. researchgate.netComplements experimental data, provides theoretical insights.

Leveraging Machine Learning and AI in Pyrazole Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. easpublisher.comnih.gov These computational tools can be leveraged to accelerate the design and development of novel pyrazole derivatives based on this compound.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the structural features of pyrazole derivatives with their biological activities or physical properties. easpublisher.comnih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates before synthesis.

De Novo Drug Design: Generative AI models, such as variational autoencoders and generative adversarial networks, can design entirely new molecules with desired properties. easpublisher.com These models can be trained on existing data of active pyrazole compounds to generate novel structures with potentially enhanced activity.

Property Prediction: AI can predict a wide range of physicochemical properties, such as solubility, stability, and toxicity (ADMET properties), which is crucial in the early stages of drug development. chemengineerkey.comyoutube.com This helps in prioritizing compounds with favorable drug-like characteristics.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, aiding chemists in designing more efficient synthetic strategies.

Exploration of Undiscovered Reactivity and Synthetic Applications

This compound is a multifunctional molecule with several reactive sites, including the amino group, the pyrazole ring, and the ester moiety. The 5-aminopyrazole scaffold is a key starting material for the synthesis of numerous bioactive fused heterocyclic compounds. nih.gov A deeper exploration of its reactivity can lead to novel synthetic transformations and the creation of diverse molecular architectures.

Future research should focus on:

Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used to form ureas and thioureas, leading to a wide range of derivatives with potentially interesting biological activities. mdpi.com It also serves as a key nucleophile for the construction of fused ring systems. nih.gov

Functionalization of the Pyrazole Ring: While the amino group directs electrophilic substitution, exploring reactions at other positions on the pyrazole ring can lead to new scaffolds. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, could be used to introduce aryl or alkyl groups at specific positions. chim.it

Reactions involving the Ester Group: The ethyl acetate (B1210297) side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other functional groups, further expanding the chemical space accessible from this starting material.

Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions, although this is less common. More likely, the functional groups attached to the ring can be used to build precursors for intramolecular cycloadditions, leading to complex polycyclic systems. nih.gov

Scalability and Process Intensification in Industrial Synthesis

For this compound to be utilized in industrial applications, such as the manufacturing of pharmaceuticals or agrochemicals, its synthesis must be scalable, safe, and cost-effective. Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a key strategy. cetjournal.it

Future directions in this area include:

Transition from Batch to Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and better control over reaction parameters, leading to higher yields and purity. nih.gov Developing a continuous flow process for the synthesis of this compound would be a major advancement for its industrial production. nih.gov

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters using techniques like in-line IR or NMR spectroscopy can ensure consistent product quality and allow for rapid process optimization.

Downstream Processing Optimization: Developing efficient and scalable methods for purification and isolation of the final product is crucial for reducing costs and environmental impact. This could involve exploring advanced crystallization techniques or chromatography methods.

Safety and Sustainability Assessment: A thorough evaluation of the safety and environmental impact of the entire manufacturing process is essential. This includes minimizing the use of hazardous solvents and reagents and developing effective waste treatment strategies. cetjournal.it The shift to continuous processes can inherently increase safety by reducing the volume of reactive materials at any given time. cetjournal.it

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate?

  • Methodological Answer : The compound is typically synthesized via alkylation reactions. For example, ethyl bromoacetate can react with a pyrazole precursor (e.g., 4-amino-1H-pyrazole) under reflux conditions in ethanol. Optimization of reaction time (4–12 hours) and temperature (reflux at ~78°C) is critical for yield improvement . Purification often involves recrystallization from ethanol or chromatography.

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the pyrazole ring, acetate ester, and amino group positions .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, with hydrogen-bonding patterns often observed in the amino-pyrazole moiety .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated C7H10N3O2\text{C}_7\text{H}_{10}\text{N}_3\text{O}_2, MW 183.18 g/mol) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Given structural similarity to bioactive pyrazole derivatives, prioritize:

  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) .
  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) .
  • Antimicrobial disk diffusion assays (e.g., against Gram-positive/negative bacteria) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use SHELXL for refinement:

  • Input .hkl files generated from diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Apply restraints for disordered regions (e.g., ethyl group rotamers).
  • Validate hydrogen-bonding networks using Olex2 or Mercury .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or receptors (PDB IDs: e.g., 1CX2 for COX-2).
  • QSAR Modeling : Train models with descriptors (e.g., HOMO/LUMO, logP) from Gaussian calculations .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .

Q. How can synthetic yields be optimized for scale-up in academic settings?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved reaction kinetics .
  • Catalysis : Add KI or phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme Kinetics : Measure KiK_i values via Lineweaver-Burk plots for competitive inhibition .
  • Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetic properties .
  • siRNA Knockdown : Identify target pathways (e.g., apoptosis regulators) in cell-based models .

Contradictions and Research Gaps

  • Synthetic Reproducibility : Discrepancies in reaction conditions (e.g., reflux time in vs. 12) suggest need for protocol standardization.
  • Biological Data : Limited comparative studies with analogous pyrazole derivatives (e.g., methyl vs. ethyl esters) hinder SAR conclusions .
  • Crystallographic Challenges : Amino group disorder in crystals may require neutron diffraction or low-temperature data collection .

Future Directions

  • Explore photophysical properties (e.g., fluorescence) for imaging applications.
  • Develop chiral derivatives via asymmetric synthesis for enantioselective bioactivity studies.

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.